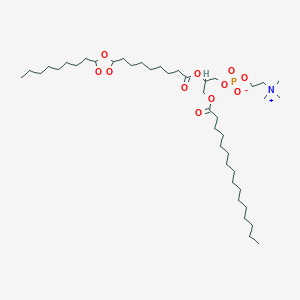
Crigee ozonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crigee ozonide, also known as this compound, is a useful research compound. Its molecular formula is C42H82NO11P and its molecular weight is 808.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Atmospheric Chemistry
Criegee intermediates are crucial in the troposphere for several reasons:
- Formation of Secondary Organic Aerosols (SOAs) : CIs contribute to SOA formation through their reactions with other atmospheric constituents. Studies have shown that stabilized Criegee intermediates can oxidize volatile organic compounds (VOCs), leading to the production of SOAs, which significantly influence air quality and climate .
- Oxidation Mechanisms : CIs facilitate the oxidation of various trace gases, including sulfur dioxide (SO₂) and nitrogen oxides (NOx). This is particularly relevant in urban environments where VOCs are prevalent. The reaction pathways involving CIs can lead to the formation of hydroxyl radicals ( OH), which are vital for atmospheric cleansing processes .
- Humidity Effects : The efficiency of CI-mediated SOA formation varies with relative humidity (RH). Research indicates that higher RH enhances SOA yields from limonene ozonolysis, highlighting the importance of environmental conditions in atmospheric reactions involving CIs .
Environmental Remediation
Criegee ozonide has applications in environmental remediation, particularly in water treatment processes:
- Ozonolysis for Water Purification : The ozonolysis process, which generates CIs, is employed in wastewater treatment. It effectively oxidizes organic pollutants, leading to their degradation and removal from water sources. This method is advantageous due to its ability to produce reactive intermediates that further enhance pollutant breakdown .
Industrial Applications
Criegee intermediates have potential applications in various industrial processes:
- Synthetic Chemistry : CIs are being explored for their utility in synthetic organic chemistry. Their unique reactivity can be harnessed for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Material Science : The reactivity of CIs can be utilized in developing new materials with specific properties. For instance, their ability to react with various substrates can lead to innovative polymerization processes and coatings .
Case Study 1: SOA Formation from Limonene Ozonolysis
A study quantified the role of stabilized Criegee intermediates in SOA formation during limonene ozonolysis at varying humidity levels. The findings revealed that SCIs significantly contribute to aerosol mass concentration, especially under high humidity conditions. The study provided rate constants for reactions involving SCIs and highlighted their importance in urban air quality management .
Case Study 2: Ozone Treatment in Wastewater
Research demonstrated the effectiveness of ozonolysis using Criegee intermediates for degrading pharmaceuticals in wastewater. The study showed that ozonation could reduce contaminants significantly, making it a viable option for water treatment facilities looking to improve effluent quality .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Atmospheric Chemistry | Formation of SOAs through CI reactions | Significant contributor to aerosol formation under high RH |
| Environmental Remediation | Use in wastewater treatment processes | Effective degradation of organic pollutants |
| Industrial Applications | Synthetic chemistry and material science | Potential for innovative synthesis routes |
Propiedades
Número CAS |
129194-27-0 |
|---|---|
Fórmula molecular |
C42H82NO11P |
Peso molecular |
808.1 g/mol |
Nombre IUPAC |
[3-hexadecanoyloxy-2-[8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO11P/c1-6-8-10-12-14-15-16-17-18-19-20-22-26-30-39(44)48-36-38(37-50-55(46,47)49-35-34-43(3,4)5)51-40(45)31-27-23-21-25-29-33-42-52-41(53-54-42)32-28-24-13-11-9-7-2/h38,41-42H,6-37H2,1-5H3 |
Clave InChI |
KYGUWEUFTRFTBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
Sinónimos |
1-palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine Crigee ozonide PC-Criegee ozonide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















